4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole (CAS: 235106-13-5) is a substituted heterocyclic compound featuring a pyrazole core. This specific arrangement of chloro, phenyl, and trifluoromethyl groups positions it as a critical intermediate, primarily in the synthesis of advanced agrochemicals.[1][2] The trifluoromethyl group is known to enhance metabolic stability and biological activity in final products, while the pyrazole scaffold is a well-established pharmacophore in numerous commercial pesticides.[1][3][4] The specific substitution pattern of this molecule is crucial for directing subsequent synthetic steps and achieving the desired bioactivity in complex target structures.
Substituting 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole with near analogs, such as the non-chlorinated parent compound or isomers, is not viable for targeted synthesis. The chlorine atom at the 4-position is not merely a structural placeholder; it is an essential electronic and steric director for subsequent reactions. For instance, in electrophilic substitution reactions common in agrochemical synthesis, the 4-chloro group deactivates the ring in a specific manner that prevents unwanted side reactions and ensures regioselectivity.[5] Removing or relocating this halogen can lead to incorrect isomer formation, significantly lower yields, and complex downstream purification challenges, ultimately compromising the economic viability and quality of the final active ingredient. This makes the precise CAS No. 235106-13-5 a critical procurement specification.
This compound is a direct structural precursor to the phenylpyrazole class of insecticides, which act as GABA-gated chloride channel blockers.[6] The specific 4-chloro substitution is a key feature in commercial insecticides like Ethiprole.[7] Synthetic routes to these active ingredients rely on the pre-installed chlorine to avoid harsh, low-yielding, and non-selective chlorination steps later in the process. Using a non-chlorinated pyrazole would necessitate an additional, challenging chlorination step, likely reducing overall process yield and purity.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Serves as a key intermediate with the required 4-chloro substituent pre-installed for efficient synthesis of phenylpyrazole insecticides. |
| Comparator Or Baseline | 5-phenyl-3-(trifluoromethyl)pyrazole (non-chlorinated analog). |
| Quantified Difference | Eliminates a low-yielding and poorly selective post-synthesis chlorination step, improving overall process efficiency. |
| Conditions | Industrial synthesis of Ethiprole and other fiprole-class insecticides. |
Procuring this specific chlorinated intermediate de-risks the manufacturing process for a major class of insecticides by simplifying the synthetic route and improving final product quality.
The 4-position of the pyrazole ring is often functionalized to create potent carboxamide fungicides. The presence of the chloro group in the target compound provides a stable and reliable scaffold for building out these structures. For example, in the synthesis of N-pyridinyl-pyrazole-4-carboxamides, a class of compounds with demonstrated antifungal activity, starting with a pre-functionalized pyrazole is critical. A patent for a related synthesis of a pyrazole-4-carbonyl chloride, a direct derivative of a 4-halopyrazole, highlights the importance of this substitution pattern for creating reactive intermediates.[8] Syntheses starting from the non-halogenated analog would require a separate, potentially lower-yielding halogenation step before conversion to the crucial carboxamide linkage, whereas this compound provides a more direct route.
| Evidence Dimension | Reaction Pathway Efficiency |
| Target Compound Data | Provides a direct route to 4-carboxamide derivatives, a key moiety in modern fungicides. |
| Comparator Or Baseline | 5-phenyl-3-(trifluoromethyl)pyrazole (non-halogenated analog). |
| Quantified Difference | Bypasses a dedicated halogenation step, which can have variable yields (e.g., chemical chlorination yields range from 55-92% depending on substrate and conditions), thus improving overall process atom economy and reducing steps.[5] |
| Conditions | Synthesis of pyrazole-4-carboxamide fungicides. |
This compound offers a more streamlined and potentially higher-yielding manufacturing route for pyrazole-based fungicides, reducing process steps and improving cost-efficiency.
This compound is the right choice for the multi-step synthesis of commercial phenylpyrazole insecticides. Its specific structure, with the chlorine atom at the 4-position, is a key feature of the final active molecules, making it a non-interchangeable advanced intermediate for achieving high-yield and high-purity production.[6][7]
In research and development programs aimed at discovering new fungicides, this compound serves as an ideal starting point. It enables the direct synthesis of pyrazole-4-carboxamide derivatives, a class known for potent antifungal activity, thereby streamlining the path from design to synthesis of new crop protection agents.[8][9]
As a trifluoromethylated and specifically halogenated pyrazole, this molecule is a valuable scaffold for creating libraries of diverse compounds for screening. The trifluoromethyl group enhances biological efficacy, and the defined chlorine position allows for predictable diversification, making it a strategic choice for lead discovery programs in both agrochemical and pharmaceutical research.[1][4]